molecular formula C15H13N5O2S B4623788 2-amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide

2-amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide

Cat. No. B4623788
M. Wt: 327.4 g/mol
InChI Key: CFUZOEFQPPHMFX-UHFFFAOYSA-N
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Description

2-Amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide belongs to a class of compounds known for their rich chemistry and potential biological activities. The presence of amino, cyano, and thioether functionalities suggests a compound that could be of interest in materials science, pharmaceutical research, and synthetic chemistry due to its structural complexity and potential reactivity.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-component reactions that allow for the construction of complex structures from simpler precursors. For example, water-mediated synthesis techniques can be used for creating cyano- and amino-containing nicotinamide derivatives through a three-component reaction involving malonamide, aldehyde, and malononitrile in water using triethylamine as a base at room temperature (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using techniques like FT-IR, NMR, and X-ray diffraction. These methods provide detailed insights into the arrangement of atoms and the electronic environment, contributing to understanding the compound's chemical behavior and reactivity (Jayarajan et al., 2019).

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : A study presented the synthesis of a compound structurally related to "2-amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide" by treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate. This synthesis pathway could be relevant for producing derivatives of the specified compound (Elkholy & Morsy, 2006).

Biological Activities and Applications

  • Antimicrobial and Anticancer Activities : The synthesis of new derivatives and their biological activities, including antimicrobial and anticancer properties, have been explored. For instance, the creation of functionalized amino acid derivatives for anticancer agent design shows the potential of structurally related compounds in therapeutic applications (Kumar et al., 2009).

  • Metabolic Studies and Antagonist Properties : Research has also delved into the metabolism of related compounds and their action as vitamin antagonists. For example, 6-Aminonicotinamide, a niacin antagonist, has been studied for its metabolic action and its impact on experimental neoplasms, demonstrating the potential for therapeutic modulation of metabolic pathways (Dietrich, Friedland, & Kaplan, 1958).

Potential Therapeutic Uses

  • Influence on Parasitic Organisms : The effects of 6-Aminonicotinamide on Leishmania promastigotes were explored through metabolomics, indicating the compound's impact beyond the pentose phosphate pathway and suggesting its utility in understanding parasitic resistance mechanisms (Almugadam et al., 2018).

  • Synthesis of Anticancer Derivatives : The synthesis of new 2-amino-3-cyanopyridine derivatives and their evaluation for anticancer activity highlight the ongoing research into derivatives of "2-amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide" for potential therapeutic applications (Mansour et al., 2021).

properties

IUPAC Name

2-amino-6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c16-7-9-6-11(13(18)20-15(9)23-8-12(17)21)14(22)19-10-4-2-1-3-5-10/h1-6H,8H2,(H2,17,21)(H2,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUZOEFQPPHMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=C(C(=C2)C#N)SCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-N-phenylpyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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